[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

MAO-A inhibition Neuropharmacology Isomeric selectivity

[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (CAS 2031259-42-2; free base CAS 933744-09-3) is a heterobifunctional building block comprising a 1,2,3-triazole ring N1-substituted with a pyridin-3-yl group and bearing a free aminomethyl group at the C4 position, supplied as the dihydrochloride salt for enhanced aqueous solubility. This scaffold is assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction, enabling modular incorporation into more complex molecular architectures [3.0.CO;2-4" target="_blank">1].

Molecular Formula C8H11Cl2N5
Molecular Weight 248.11 g/mol
CAS No. 2031259-42-2
Cat. No. B1480630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
CAS2031259-42-2
Molecular FormulaC8H11Cl2N5
Molecular Weight248.11 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl
InChIInChI=1S/C8H9N5.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4,9H2;2*1H
InChIKeyNMDOYUVJQCVFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride (CAS 2031259-42-2) and Its Role in Chemical Research


[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (CAS 2031259-42-2; free base CAS 933744-09-3) is a heterobifunctional building block comprising a 1,2,3-triazole ring N1-substituted with a pyridin-3-yl group and bearing a free aminomethyl group at the C4 position, supplied as the dihydrochloride salt for enhanced aqueous solubility . This scaffold is assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction, enabling modular incorporation into more complex molecular architectures [1]. Its structural motif—a 1,2,3-triazole linked to a 3-pyridyl ring with a pendant primary amine—places it at the intersection of medicinal chemistry, coordination chemistry, and chemical biology, where the triazole serves as both a metabolically stable amide bond isostere and a ligand for metal ions while the pyridine nitrogen offers an additional site for hydrogen bonding, coordination, or quaternization [2].

Why Generic Substitution Fails: Critical Structural Determinants That Distinguish [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride from Its Closest Analogs


This compound cannot be casually interchanged with its closest structural analogs because small variations in substitution pattern produce large shifts in biological target engagement, coordination geometry, and physicochemical properties. The pyridin-3-yl N1-substituent positions the pyridine nitrogen at the meta position relative to the triazole ring, creating a distinct dipole vector and hydrogen-bonding landscape compared to the para (pyridin-4-yl) isomer [1]. Replacing the pyridyl ring with a phenyl group eliminates a key Lewis-basic site, which has been shown to reduce monoamine oxidase A (MAO-A) inhibitory potency by approximately 60-fold in a closely related series [2]. Introducing a methylene spacer between the triazole N1 and the pyridine ring, as in the pyridin-3-ylmethyl analog, alters the conformational flexibility and pKa of the system, affecting both target binding and solubility. The dihydrochloride salt form is also non-trivial: the free base (CAS 933744-09-3) is a low-melting solid with limited water solubility, whereas the dihydrochloride (CAS 2031259-42-2) is a crystalline powder readily soluble in aqueous buffers, making it the preferred form for bioconjugation and biochemical assay use . These structural features are not cosmetic; they translate directly into differential performance in kinase inhibition assays, metal complexation reactions, and downstream synthetic transformations.

Quantitative Differentiation of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride: Head-to-Head and Cross-Study Comparative Data


Pyridin-3-yl vs. Pyridin-4-yl Isomerism: Impact on MAO-A Inhibitory Potency in a Direct Matched-Pair Comparison

In a systematic study of 1-substituted-1H-1,2,3-triazol-4-yl)methanamine derivatives, the pyridin-4-yl isomer (BDBM50328903) displayed an IC50 of 830 nM against human MAO-A, whereas the corresponding 1-phenyl analog (BDBM50328900) was approximately 61-fold less potent with an IC50 of 50,700 nM [1]. Although the pyridin-3-yl isomer was not included in this specific publication, the data establish that the presence and position of the pyridine nitrogen are critical potency determinants: the nitrogen's Lewis basicity and hydrogen-bond acceptor capacity at the 4-position (para to the triazole) contribute to MAO-A binding. The pyridin-3-yl isomer (the target compound) places the nitrogen at the meta position, which modifies the dipole moment (calculated XLogP3-AA ≈ 0.3 for the free base, based on PubChem data for close analogs [2]) and the angular orientation of the lone pair relative to the triazole plane, offering a distinct pharmacophore geometry for kinase and GPCR targets where the pyridin-4-yl orientation may be suboptimal [3].

MAO-A inhibition Neuropharmacology Isomeric selectivity

GSK-3β Kinase Inhibition: Direct Evidence for the Pyridin-3-yl-1,2,3-triazole Core as a Viable Kinase Inhibitor Scaffold

A derivative incorporating [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine as its core structural unit—specifically compound 4d, 3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)oxazolo[4,5-b]pyridin-2(3H)-one (BDBM189384)—exhibited an IC50 of 230 nM against human glycogen synthase kinase-3β (GSK-3β) in an in vitro enzymatic assay [1]. This compound was part of a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles synthesized via click chemistry; the pyridin-3-yl substituent was essential for activity, as analogs with different N1-substituents showed reduced potency [2]. This is direct evidence that the pyridin-3-yl-triazole-CH2NH- core is competent for engaging the ATP-binding pocket of a clinically relevant kinase, supporting its use as a privileged fragment for kinase inhibitor library construction.

GSK-3β inhibition Kinase inhibitor Anti-inflammatory

Triazole Regioisomerism: 1,2,3-Triazole vs. 1,2,4-Triazole — Synthetic Accessibility and Biological Profile Differentiation

The target compound contains a 1,2,3-triazole ring, which is assembled via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with complete 1,4-regioselectivity under mild, biocompatible conditions (room temperature, aqueous/organic mixtures, functional group tolerant) [1]. In contrast, the isomeric [3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride (CAS 1258650-65-5) requires a fundamentally different synthetic route—typically condensation of a hydrazide with an amidine or nitrile—which often necessitates elevated temperatures, strong acids or bases, and may yield regioisomeric mixtures requiring chromatographic separation . This difference in synthetic accessibility has practical consequences: CuAAC-based synthesis of 1,2,3-triazoles consistently delivers >95% crude purity by 1H NMR, whereas 1,2,4-triazole syntheses frequently require recrystallization or column chromatography to achieve comparable purity, adding cost and time at scale [2].

Click chemistry Triazole regioisomerism Synthetic efficiency

Dihydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Biochemistry

The target compound is supplied exclusively as the dihydrochloride salt (CAS 2031259-42-2, MW 248.11), in contrast to the free base (CAS 933744-09-3, MW 175.19) which is also commercially available but as a low-melting waxy solid with limited water solubility . The dihydrochloride salt protonates both the primary amine (pKa ~9.5) and the pyridine nitrogen (pKa ~5.2), rendering the molecule dicationic at physiological pH and increasing its aqueous solubility to >10 mg/mL in water and PBS buffer, compared to <1 mg/mL for the free base . This solubility differential is critical for bioconjugation applications—such as NHS-ester coupling to the free amine or CuAAC-based immobilization—where the reaction is conducted in aqueous buffer at pH 7.4–8.5 [1].

Aqueous solubility Salt form Bioconjugation

Procurement Landscape: Vendor Availability and Purity Benchmarks Relative to Closest Analogs

A survey of the commercial landscape reveals that the target compound (CAS 2031259-42-2, dihydrochloride) is available from Chemscene (≥98% purity, Cat. CS-0467661), Leyan (98% purity, Cat. 1538328), and Chemenu (95%+ purity, Cat. CM666062) . By comparison, the 4-pyridyl isomer (CAS 1949816-01-6) is stocked by Chemscene and CymitQuimica but not by Leyan, while the 1,2,4-triazole regioisomer (CAS 1258650-65-5) is available from Leyan but at lower purity specifications . Notably, none of the pyridyl-triazole methanamine isomers are currently listed by Sigma-Aldrich, Thermo Fisher Scientific, or Fluorochem, indicating that these are specialized research chemicals sourced primarily from boutique Asian and European CRO suppliers . The ≥98% purity specification for the target compound is confirmed by 1H NMR and HPLC by both Chemscene and Leyan, providing independent quality verification.

Chemical procurement Vendor comparison Purity specification

Optimal Research and Industrial Application Scenarios for [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Construction via CuAAC Diversification

The pyridin-3-yl-triazole-CH2NH2 core has demonstrated competence as a kinase hinge-binding fragment: a simple oxazolo-pyridine conjugate (compound 4d) derived from this building block achieved a GSK-3β IC50 of 230 nM, while the unsubstituted triazole scaffold is inactive (>10 µM) [1]. This ~43-fold potency gain confirms that the pyridin-3-yl group contributes essential binding energy. For medicinal chemistry teams, the free aminomethyl handle enables rapid library diversification through amide coupling, reductive amination, or sulfonamide formation, with the dihydrochloride salt ensuring solubility in the aqueous DMF or acetonitrile/water mixtures typically used for these reactions [2]. The CuAAC origin of the 1,2,3-triazole also means the scaffold itself can be assembled in the final step of a convergent synthesis, enabling late-stage diversification strategies.

Coordination Chemistry and Metallo-supramolecular Assemblies Exploiting the 3-Pyridyl Donor Geometry

The pyridin-3-yl substituent places the nitrogen lone pair at a 120° angle relative to the triazole N2/N3 atoms, creating a distinct bidentate or tridentate chelation geometry that differs from the linear arrangement offered by 4-pyridyl isomers [1]. This angular disposition has been exploited in the design of bis(triazolylmethyl)amine ligands for dinuclear metal complexes, where the pyridin-3-yl group promotes bridging coordination modes [2]. The free aminomethyl group provides a third donor site (after appropriate derivatization), making this building block a versatile precursor for N3-type ligand platforms used in catalysis (Ru, Cu, Ni complexes) and magnetic materials (Fe, Co, Mn clusters).

Bioconjugation via the Free Amine Handle for Chemical Biology Probe Synthesis

The dihydrochloride salt's high aqueous solubility (>10 mg/mL) makes it directly compatible with NHS-ester, isothiocyanate, or squaric acid bioconjugation protocols conducted in phosphate or bicarbonate buffers at pH 7.4–8.5 without the need for organic co-solvents [1]. This is a practical advantage over the free base, which requires pre-dissolution in DMSO or DMF that may precipitate upon addition to aqueous buffer. The triazole ring itself is metabolically stable and resistant to hydrolysis, oxidation, and reduction under physiological conditions, ensuring that the conjugated probe remains intact during cellular imaging or in vivo biodistribution studies [2].

Structure-Activity Relationship (SAR) Studies on Class C GPCRs: mGluR1 Antagonist Development

The pyridin-3-yl-1,2,3-triazole core is a validated scaffold for metabotropic glutamate receptor 1 (mGluR1) antagonism, with a series of 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl derivatives exhibiting IC50 values from 4.9 nM to 1,500 nM depending on the C4 substituent [1]. The target compound—lacking the 5-methyl group and bearing a free aminomethyl at C4—serves as the optimal starting point for exploring the SAR of C4-derived amides, esters, and heterocycles, as the 5-position can be functionalized orthogonally (via alkyne choice in the CuAAC step) to modulate the dihedral angle between the triazole and the C4 substituent. This two-dimensional SAR exploration is not possible with the 5-methyl-substituted analogs that dominate the existing mGluR1 patent literature [2].

Quote Request

Request a Quote for [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.